molecular formula C10H14N2O2 B12123552 Ethyl 4-propylpyrimidine-5-carboxylate

Ethyl 4-propylpyrimidine-5-carboxylate

Cat. No.: B12123552
M. Wt: 194.23 g/mol
InChI Key: SRTKFPOBIHBTBI-UHFFFAOYSA-N
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Description

Ethyl 4-propylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-propylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with propylamine and formamide under specific conditions. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrimidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-propylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-propylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 4-propylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a propyl group at the 4-position and an ethyl ester at the 5-position. Its molecular formula is C10H15N3O2C_{10}H_{15}N_{3}O_{2}, with a molecular weight of approximately 209.24g/mol209.24\,g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug. The mechanism appears to involve the inhibition of specific metabolic pathways critical for cancer cell survival .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, altering metabolic pathways associated with disease processes .

Synthesis

This compound can be synthesized through several methods, including multi-component reactions involving urea and ethyl acetoacetate under acidic conditions. The synthesis typically yields good results with high purity . Below is a summary of the synthesis process:

StepReagents/ConditionsYield (%)
1Urea + Ethyl Acetoacetate + Aldehyde60-70%
2Reflux in Ethanol-
3Precipitation and Filtration-

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table highlights key differences:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4-propylpyrimidine-5-carboxylateContains amino group at position 2Antimicrobial and antitumor effects
Ethyl 2-methyl-4-propylpyrimidine-5-carboxylateMethyl group instead of propylVaries in potency
Ethyl 4-propylpyrimidine-5-carboxylic acidLacks ethyl ester; carboxylic acid presentPotentially different pharmacological properties

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32μg/mL32\,\mu g/mL to 128μg/mL128\,\mu g/mL, indicating promising antimicrobial potential .
  • Antitumor Activity : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25μM25\,\mu M for certain cancer types .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-propylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-3-5-9-8(6-11-7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3

InChI Key

SRTKFPOBIHBTBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=NC=C1C(=O)OCC

Origin of Product

United States

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